![molecular formula C14H16BrNO B1526996 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one CAS No. 1275893-77-0](/img/structure/B1526996.png)
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Overview
Description
The compound “3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is attached to a 1,2,3,4-tetrahydronaphthalen-1-yl group, which is a partially saturated two-ring system, and a bromine atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The pyrrolidin-2-one group is a five-membered ring containing a carbonyl (C=O) and a nitrogen atom. The 1,2,3,4-tetrahydronaphthalen-1-yl group is a partially saturated two-ring system. The bromine atom is likely attached to the third carbon of the pyrrolidin-2-one ring .Scientific Research Applications
Conjugate Addition Reactions
Research led by Malhotra et al. (2013) demonstrates a catalyst-free conjugate addition of indoles and pyrroles to 1,2-dihydro-3-nitronaphthalenes in water. This process, particularly with bromo derivatives, enabled the synthesis of 3,4-fused tetrahydro-β-carbolines, showcasing the utility of bromo functionality for structural elaboration through Suzuki coupling reactions (Malhotra et al., 2013).
Crystallography and Molecular Structure
Nirmala et al. (2009) detailed the crystal structure of a related compound, highlighting its conformation and interactions within the crystal, such as C—H⋯π and C—H⋯Br hydrogen bonds, which contribute to the stability of the structure. This insight is critical for understanding the molecular geometry and potential reactivity or interaction with other molecules (Nirmala et al., 2009).
Conducting Polymers from Electropolymerization
Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, showing that cyclic voltammetry can oxidize these monomers at relatively low potentials, leading to conducting polymers. This research points towards the application of such compounds in creating stable, conducting forms for various technological applications (Sotzing et al., 1996).
Electrophilic Reactivity and Color Tuning in Iridium Complexes
Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, including those with bromo-containing species. These complexes' redox and emission properties were significantly influenced by the ancillary tetrazolate ligand, indicating the compound's potential in creating polymetallic architectures with tailored electronic properties (Stagni et al., 2008).
Synthesis and Antibacterial Activity of Derivatives
Bogdanowicz et al. (2013) utilized a bromo-substituted pyrrolidine derivative in the synthesis of new cyanopyridine derivatives, which were then evaluated for their antimicrobial activity against various bacteria. This study underscores the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Future Directions
The future research directions for “3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one” could involve exploring its potential biological activities, given the known activities of similar compounds. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
Mechanism of Action
Mode of Action
- , a structurally related compound, provides some insights. Bronopol generates biocide-induced bacteriostasis followed by slow bacterial growth by reacting with essential thiols within bacterial cells .
Result of Action
properties
IUPAC Name |
3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-8-9-16(14(12)17)13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12-13H,3,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHGFUZAQEWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCC(C3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.